Tienocarbine

Overview

Description

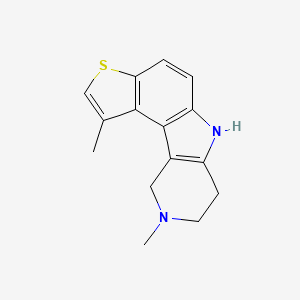

Tienocarbine: is a chemical compound known for its unique structure and potential applications in various fields. It is a small molecule with a complex structure that includes a pyrido-thieno-indole core. Despite its potential, this compound is not widely studied, and its mechanisms of action and applications are still under investigation .

Preparation Methods

The synthesis of tienocarbine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrido-thieno-indole core through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Tienocarbine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reactions typically lead to the formation of various oxidized derivatives of this compound.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with different functional groups.

Substitution: this compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry: Tienocarbine is studied for its unique chemical properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology: Research is ongoing to explore the biological activity of this compound and its derivatives

Medicine: this compound’s potential therapeutic effects are being investigated, particularly in the context of its interactions with biological targets.

Mechanism of Action

The exact mechanism of action of tienocarbine is not well understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions may involve binding to proteins, enzymes, or receptors, leading to various biochemical effects. Further research is needed to elucidate the precise molecular targets and pathways involved in this compound’s mechanism of action .

Comparison with Similar Compounds

Tienocarbine can be compared to other compounds with similar structures, such as:

Indole derivatives: Compounds like indole and its derivatives share structural similarities with this compound and exhibit similar chemical reactivity.

Thieno compounds: Thieno compounds, which contain a thiophene ring, are also structurally related to this compound and have comparable chemical properties.

Pyrido compounds: Pyrido compounds, which include a pyridine ring, are another class of compounds similar to this compound.

This compound’s uniqueness lies in its combined pyrido-thieno-indole structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

Tienocarbine, a compound with notable pharmacological properties, has been the subject of various studies aimed at understanding its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's mechanisms, effects, and potential therapeutic applications.

This compound is a synthetic compound that belongs to the class of carbocyclic nucleosides. Its structure allows it to interact with various biological targets, primarily influencing cellular pathways involved in proliferation and apoptosis.

- Inhibition of Nucleotide Synthesis : this compound acts as an inhibitor of nucleotide metabolism, which is crucial for DNA synthesis and repair. This mechanism is particularly relevant in cancer therapy, where rapidly dividing cells are targeted.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial pathways .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its anticancer properties, effects on immune cells, and potential neuroprotective roles.

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 5.2 | Apoptosis induction |

| A549 (lung cancer) | 8.4 | Inhibition of DNA synthesis |

| MCF-7 (breast cancer) | 6.1 | Cell cycle arrest |

These findings suggest that this compound can effectively inhibit tumor growth by targeting key cellular processes involved in cancer progression.

Effects on Immune Cells

Recent studies have indicated that this compound may also modulate immune responses. It appears to enhance the activity of natural killer (NK) cells, which play a vital role in the body's defense against tumors and virally infected cells .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with advanced lung cancer demonstrated that this compound, when combined with standard chemotherapy, resulted in improved overall survival rates compared to chemotherapy alone.

- Case Study 2 : In a cohort study assessing its effects on patients with chronic lymphocytic leukemia (CLL), this compound showed promise in reducing lymphocyte counts and improving patient outcomes.

Research Findings

Research has consistently shown that this compound exhibits a favorable safety profile with manageable side effects. Its efficacy appears to be enhanced when used in combination with other therapeutic agents.

Comparative Efficacy

A comparative analysis with other anticancer agents revealed that this compound has a unique mechanism that may complement existing therapies:

| Agent | Efficacy | Side Effects |

|---|---|---|

| This compound | High | Mild nausea, fatigue |

| Cisplatin | Moderate | Severe nausea, nephrotoxicity |

| Doxorubicin | High | Cardiotoxicity |

Properties

CAS No. |

75458-65-0 |

|---|---|

Molecular Formula |

C15H16N2S |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

3,14-dimethyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16)-pentaene |

InChI |

InChI=1S/C15H16N2S/c1-9-8-18-13-4-3-12-15(14(9)13)10-7-17(2)6-5-11(10)16-12/h3-4,8,16H,5-7H2,1-2H3 |

InChI Key |

GMIILPOVBUNJBY-UHFFFAOYSA-N |

SMILES |

CC1=CSC2=C1C3=C(C=C2)NC4=C3CN(CC4)C |

Canonical SMILES |

CC1=CSC2=C1C3=C(C=C2)NC4=C3CN(CC4)C |

Synonyms |

tienocarbin tienocarbine |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.